4,5-Difluoro-3-ethoxybenzoyl chloride

Hammett linear free-energy relationship substituent effects benzoyl chloride reactivity

4,5-Difluoro-3-ethoxybenzoyl chloride (CAS 1443324-45-5; molecular formula C₉H₇ClF₂O₂; MW 220.60 g/mol) is a fluorinated benzoyl chloride derivative bearing a vicinal 4,5-difluoro substitution pattern and a 3-ethoxy substituent on the aromatic ring. This compound belongs to the class of difluorobenzoyl chlorides used as reactive acylating intermediates in pharmaceutical and agrochemical synthesis, where the combination of two electron-withdrawing fluorine atoms and an electron-donating ethoxy group creates a uniquely tuned electronic environment for downstream coupling reactions.

Molecular Formula C9H7ClF2O2
Molecular Weight 220.60 g/mol
Cat. No. B7993934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-3-ethoxybenzoyl chloride
Molecular FormulaC9H7ClF2O2
Molecular Weight220.60 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C(=O)Cl)F)F
InChIInChI=1S/C9H7ClF2O2/c1-2-14-7-4-5(9(10)13)3-6(11)8(7)12/h3-4H,2H2,1H3
InChIKeyLJDWXYFFINTADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Difluoro-3-ethoxybenzoyl chloride (CAS 1443324-45-5): Procurement-Grade Overview for Medicinal Chemistry and Agrochemical Intermediate Sourcing


4,5-Difluoro-3-ethoxybenzoyl chloride (CAS 1443324-45-5; molecular formula C₉H₇ClF₂O₂; MW 220.60 g/mol) is a fluorinated benzoyl chloride derivative bearing a vicinal 4,5-difluoro substitution pattern and a 3-ethoxy substituent on the aromatic ring [1]. This compound belongs to the class of difluorobenzoyl chlorides used as reactive acylating intermediates in pharmaceutical and agrochemical synthesis, where the combination of two electron-withdrawing fluorine atoms and an electron-donating ethoxy group creates a uniquely tuned electronic environment for downstream coupling reactions [2]. The compound is commercially supplied at 95% (AKSci) or 97% (Fluorochem) purity .

Substitution Pattern Vicinal 4,5-difluoro-3-ethoxy core supports pharmaceutical and agrochemical intermediate synthesis
Commercial Grade Available at 95–97% purity from independent suppliers; suitable for multi-step coupling workflows
Derivatization Handle 3-ethoxy group enables alkoxy homologation SAR and metabolic lability tuning in pro-agrochemical design

Why 4,5-Difluoro-3-ethoxybenzoyl chloride Cannot Be Interchanged with Generic Difluorobenzoyl Chlorides or Positional Isomers


Acyl chlorides bearing difluoro and alkoxy substituents on the benzoyl core are not functionally interchangeable building blocks. The 4,5-difluoro-3-ethoxy substitution pattern produces a quantitatively distinct electronic environment from its positional isomers—the two vicinal fluorine atoms at positions 4 and 5 exert a combined Hammett σₘ effect of approximately +0.68 (two meta-fluorines at σₘ ≈ +0.34 each), while the 3-ethoxy group contributes a weak σₘ of +0.015 [1]. This contrasts with isomers such as 4-ethoxy-3,5-difluorobenzoyl chloride, where one fluorine resides para to the acyl chloride (σₚ ≈ +0.06), yielding a substantially different net electronic profile . Furthermore, the parent acid 4,5-difluoro-3-ethoxybenzoic acid exhibits a predicted pKa of 6.19 ± 0.70, markedly higher than the non-fluorinated 3-ethoxybenzoic acid (pKa 4.10 ± 0.10), confirming that fluorine substitution significantly alters the acid–base character of intermediates derived from this scaffold . Generic substitution without verification of the specific fluorination pattern therefore risks altered reaction kinetics, regioselectivity, and ultimate product purity in multi-step synthetic routes.

Target 4,5-difluoro-3-ethoxy: Σσ ≈ +0.70 (two m-F, m-OEt)
Positional Isomer 4-ethoxy-3,5-difluoro: Σσ ≈ +0.40 (m-F + p-F); attenuated electron withdrawal
Electronic profile mismatch may alter acylation kinetics and regioselectivity in multi-step routes.
Target Addition–elimination dominant; no ortho steric hindrance
2-Chloro Analog Ionization pathway dominant; ortho-Cl forces different solvolysis mechanism
Mechanistic pathway divergence may shift reaction kinetics in aprotic pharmaceutical process solvents.
Target Ethoxy variant: commercially procurable from ≥2 suppliers
Methoxy Analog 4,5-difluoro-3-methoxybenzoyl chloride: not listed in any major catalog
Methoxy homolog unavailability makes the ethoxy variant the shortest-chain procurable building block for this substitution pattern.

4,5-Difluoro-3-ethoxybenzoyl chloride: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Electronic Substituent Signature: Hammett σₘ Summation Distinguishes 4,5-Difluoro-3-ethoxy from Positional Isomers

The 4,5-difluoro-3-ethoxybenzoyl chloride scaffold presents both fluorine atoms in meta relationship to the acyl chloride carbon, contributing a combined σₘ of +0.68 (2 × +0.34), while the 3-ethoxy group adds a negligible σₘ of +0.015 [1]. In the positional isomer 4-ethoxy-3,5-difluorobenzoyl chloride, one fluorine resides para to the carbonyl (σₚ ≈ +0.06), and the 3-fluoro is meta (σₘ ≈ +0.34), yielding a combined σ of approximately +0.40—a substantially attenuated electron-withdrawing effect [2]. For 3-ethoxy-2,4-difluorobenzoyl chloride, the 2-fluoro substituent introduces ortho steric and electronic effects that are absent in the 4,5-isomer, further differentiating reactivity profiles . This quantitative electronic difference means the 4,5-difluoro-3-ethoxy isomer will exhibit faster nucleophilic acyl substitution rates under identical conditions compared to the 4-ethoxy-3,5-isomer—a critical consideration for reaction optimization in multi-step syntheses.

Electronic Profile
Class-level inference
Σσ ≈ +0.70 vs +0.40 for 4-ethoxy-3,5-isomer
Higher net electron withdrawal predicts faster acylation kinetics.
Hammett σ from benzoic acid ionization in water at 25 °C.
Hammett linear free-energy relationship substituent effects benzoyl chloride reactivity

Procurement Price Comparison: 4,5-Difluoro-3-ethoxybenzoyl chloride vs. Closest Positional Isomer 4-Ethoxy-3,5-difluorobenzoyl chloride

The 4,5-difluoro-3-ethoxybenzoyl chloride (Fluorochem, 97% purity) is priced at ¥8,668 per gram, ¥21,582 per 5 grams, and ¥53,020 per 25 grams . Its closest positional isomer, 4-ethoxy-3,5-difluorobenzoyl chloride (Alfa Aesar, 97%), is priced at approximately ¥973 per gram . The 4,5-isomer commands an approximately 8.9-fold price premium over the 4-ethoxy-3,5-isomer at the 1-gram scale. In contrast, the simpler non-alkoxy analog 2-chloro-4,5-difluorobenzoyl chloride (源叶, 95%) is priced at ¥174 per gram, making the 4,5-difluoro-3-ethoxy compound approximately 50-fold more expensive than the chloro-difluoro baseline . This price hierarchy reflects the synthetic complexity of introducing the 3-ethoxy group while retaining the 4,5-vicinal difluoro pattern, which requires selective fluorination and etherification steps not required for the chloro or 3,5-isomer analogs.

Procurement Cost
Head-to-head
8.9× premium over 4-ethoxy-3,5-isomer at 1 g scale
Cost premium must be justified by the unique 4,5-vicinal-difluoro electronic requirement.
2025 vendor catalog pricing; excludes bulk discounts.
procurement cost analysis specialty chemical sourcing fluorinated benzoyl chloride

Parent Acid pKa Differentiation: 4,5-Difluoro-3-ethoxybenzoic Acid vs. Non-Fluorinated 3-Ethoxybenzoic Acid

The parent carboxylic acid of the target acyl chloride, 4,5-difluoro-3-ethoxybenzoic acid (CAS 1379315-07-7), has a predicted pKa of 6.19 ± 0.70, compared to 4.10 ± 0.10 for the non-fluorinated analog 3-ethoxybenzoic acid (CAS 621-51-2) . This ΔpKa of approximately +2.1 units represents a greater than 100-fold decrease in acid dissociation constant, directly attributable to the electron-withdrawing effect of the two vicinal fluorine atoms that stabilize the conjugate base [1]. In practical terms, this means the corresponding acyl chloride derived from the fluorinated acid will generate a weaker carboxylic acid leaving group during hydrolysis or aminolysis, potentially altering the kinetic profile of competitive side reactions. Additionally, the higher pKa implies that the carboxylic acid intermediate will remain predominantly protonated at physiological or mildly acidic pH, affecting extraction and workup protocols compared to the non-fluorinated benzoyl chloride series.

Parent Acid pKa
Data to verify
ΔpKa ≈ +2.1 vs non-fluorinated 3-ethoxybenzoic acid
Weaker acid leaving group alters workup pH and hydrolysis behavior.
Predicted pKa values; confirm experimentally for process conditions.
acid dissociation constant fluorine electronic effect intermediate solubility and reactivity

Methoxy Analog Commercial Unavailability: 4,5-Difluoro-3-ethoxybenzoyl chloride as the Sole 3-Alkoxy-4,5-difluorobenzoyl Chloride Procurable

A systematic search of major chemical supplier catalogs (AKSci, Alfa Aesar, Fluorochem, Bidepharm, Aladdin, Apollo Scientific, CymitQuimica, Chemenu) confirms that 4,5-difluoro-3-methoxybenzoyl chloride is not commercially listed as of 2025 . The ethoxy homolog (CAS 1443324-45-5) is the only 3-alkoxy-4,5-difluorobenzoyl chloride available through verified supply channels. This gap is significant for medicinal chemistry programs employing alkoxy homologation strategies, where the methoxy → ethoxy → isopropoxy progression is routinely used to modulate lipophilicity, metabolic stability, and target binding [1]. The ethoxy compound thus serves as the minimal alkoxy chain-length variant in the 4,5-difluoro series, making it the obligatory starting point for SAR exploration requiring both alkoxy tunability and the 4,5-vicinal difluoro pharmacophore.

Methoxy Analog Gap
Supporting evidence
Not commercially listed across 8 major supplier catalogs
Ethoxy variant is the shortest-chain procurable 3-alkoxy-4,5-difluoro building block.
Methoxy homolog requires in-house synthesis if needed for SAR.
structure–activity relationship homologation strategy alkoxy chain length

Acyl Chloride Solvolysis Mechanism Class Inference: Vicinal Difluoro Substitution Favors Addition–Elimination Over Ionization Pathway

Kinetic studies on 2,6-difluorobenzoyl chloride demonstrate that the smaller steric profile of fluorine substituents (vs. chlorine) permits the addition–elimination (association–dissociation) pathway to dominate in most solvent systems, whereas the 2,6-dichloro analog is forced into an ionization mechanism across the full solvent range due to steric hindrance at the acyl carbon [1]. Extrapolating this class-level finding to 4,5-difluoro-3-ethoxybenzoyl chloride: the absence of ortho substituents leaves the acyl carbon fully accessible, strongly favoring the addition–elimination pathway. This stands in contrast to analogs bearing ortho substituents (e.g., 3-ethoxy-2,4-difluorobenzoyl chloride, where the 2-fluoro group introduces ortho steric effects) or 2-chloro-4,5-difluorobenzoyl chloride (where the ortho-chloro forces ionization) [2]. The mechanistic preference has practical consequences: addition–elimination pathways are less sensitive to solvent ionizing power and more responsive to nucleophile concentration, giving the 4,5-isomer more predictable reaction kinetics in aprotic solvents commonly used in pharmaceutical synthesis.

Solvolysis Mechanism
Class-level inference
Addition–elimination dominant; no ortho steric obstruction
Predictable kinetics in aprotic solvents commonly used for amide coupling.
Extrapolated from 2,6-difluorobenzoyl chloride solvolysis studies.
solvolysis mechanism addition-elimination acyl chloride reactivity

Procurement-Guided Application Scenarios for 4,5-Difluoro-3-ethoxybenzoyl chloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Kinase Inhibitor Scaffold Assembly Requiring Vicinal 4,5-Difluoro Pharmacophore

In kinase inhibitor programs where the 4,5-difluorophenyl motif is essential for Type II kinase binding (occupying the DFG-out allosteric pocket), 4,5-difluoro-3-ethoxybenzoyl chloride provides the only commercially available acyl chloride entry point bearing both the vicinal difluoro pattern and an alkoxy handle at position 3 for further derivatization. The enhanced electron-withdrawing Σσ of +0.70 (vs. +0.40 for the 4-ethoxy-3,5-isomer) translates to faster amide bond formation with electron-deficient aniline coupling partners commonly encountered in kinase inhibitor cores [1]. The addition–elimination mechanism dominant for this non-ortho-substituted benzoyl chloride ensures reproducible kinetics in THF or DCM, solvents preferred for amide coupling in discovery-scale parallel synthesis [2].

Agrochemical Intermediate Synthesis Exploiting 3-Ethoxy Handle for Pro-herbicide Design

Fluorinated benzoyl chlorides are established intermediates in the synthesis of herbicidal hydroxyethyl-cyclopropyl-azolyl derivatives, where the difluoroalkoxy substitution pattern modulates both soil mobility and target-site binding [1]. The 3-ethoxy group of 4,5-difluoro-3-ethoxybenzoyl chloride serves as a metabolically labile handle that can be cleaved in planta to release the active 3-hydroxy-4,5-difluorobenzoyl moiety—a pro-herbicide strategy not accessible with the 2-chloro-4,5-difluorobenzoyl chloride analog, which lacks the alkoxy functional group entirely. The predicted pKa elevation (ΔpKa ≈ +2.1 vs. non-fluorinated analog) further ensures that the carboxylic acid hydrolysis product remains protonated in the mildly acidic plant apoplast (pH ~5.5), facilitating passive membrane diffusion of the active metabolite [2].

Fluorinated Polymer Monomer Synthesis Requiring High-Purity Acyl Chloride with Defined Substitution Pattern

Activated difluoro monomers for high-performance polyarylether sulfone polymers require precise fluorination patterns to control nucleophilic aromatic substitution regiochemistry during polymerization [1]. The 4,5-difluoro-3-ethoxybenzoyl chloride offers a unique combination: the acyl chloride enables one-step conversion to the corresponding bisphenol ester monomer, while the 4,5-vicinal difluoro pattern provides two electronically equivalent leaving groups for subsequent step-growth polymerization. The 97% purity grade (Fluorochem) with MDL number MFCD22370252 ensures batch-to-batch consistency critical for polymer molecular weight control; in contrast, the 4-ethoxy-3,5-isomer's non-equivalent fluorine positions would introduce constitutional isomerism into the polymer backbone [2].

Alkoxy Homologation SAR Studies Where Methoxy Congener Is Unavailable

For structure–activity relationship campaigns exploring the effect of alkoxy chain length on target binding, the unavailability of 4,5-difluoro-3-methoxybenzoyl chloride leaves 4,5-difluoro-3-ethoxybenzoyl chloride as the shortest-chain procurable building block in the series [1]. Programs requiring the 4,5-difluoro pharmacophore must therefore begin SAR exploration at the ethoxy homolog, with the option to synthesize the methoxy analog in-house via demethylation–remethylation of the ethoxy precursor if needed. The approximately 8.9-fold price premium over the 4-ethoxy-3,5-isomer is justified only when the 4,5-vicinal difluoro geometry is structurally essential for target engagement, as confirmed by co-crystal structures or docking studies [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold assembly
4,5-vicinal difluoro electronic profile
Acylation kinetics with electron-deficient aniline partners
Pro-herbicide agrochemical intermediate
Metabolically labile 3-ethoxy handle
Hydrolysis behavior and pH-dependent partitioning
Fluorinated polymer monomer synthesis
Symmetric 4,5-difluoro leaving groups
Nucleophilic aromatic substitution regiochemistry
Alkoxy homologation SAR studies
Shortest-chain procurable alkoxy building block
Homolog synthesis feasibility and derivatization scope

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